molecular formula C12H18ClNO2 B6157510 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 83598-43-0

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6157510
CAS No.: 83598-43-0
M. Wt: 243.7
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Description

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indanone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound is characterized by the presence of methoxy groups at positions 5 and 6, a methyl group attached to the nitrogen atom, and a hydrochloride salt form which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as sodium azide (NaN3) and imidazole are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted indanone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern and its potential therapeutic applications. Its ability to inhibit acetylcholinesterase makes it a valuable compound for research in neurodegenerative diseases.

Properties

CAS No.

83598-43-0

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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